

An In-depth Technical Guide to 15(Z)-Tetracosenol: Chemical and Physical Properties

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Compound of Interest

Compound Name: **15(Z)-Tetracosenol**

Cat. No.: **B3142665**

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Introduction

15(Z)-Tetracosenol, a very-long-chain monounsaturated fatty alcohol, is a compound of significant interest due to its close relationship with nervonic acid, a key component of myelin in the nervous system. This technical guide provides a comprehensive overview of the chemical and physical properties of **15(Z)-Tetracosenol**, its biological significance, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **15(Z)-Tetracosenol** are summarized below. Data for the closely related nervonic acid (15(Z)-Tetracosenoic acid) are also provided for comparative purposes.

Table 1: Chemical and Physical Properties of **15(Z)-Tetracosenol**

Property	Value	Source
IUPAC Name	(15Z)-Tetracos-15-en-1-ol	[1]
Synonyms	cis-15-Tetracosenol, (Z)-Tetracos-15-en-1-ol	[1]
CAS Number	50995-29-4	[1]
Molecular Formula	C ₂₄ H ₄₈ O	[1]
Molecular Weight	352.64 g/mol	[1]
Appearance	Solid	[1]
Purity	>99% (commercially available)	[1]
Boiling Point	447.8±14.0 °C (Predicted)	[2]
Density	0.848±0.06 g/cm ³ (Predicted)	[2]
pKa	15.20±0.10 (Predicted)	[2]
Storage Conditions	Freezer	[1]

Table 2: Chemical and Physical Properties of Nervonic Acid (15(Z)-Tetracosenoic Acid)

Property	Value	Source
IUPAC Name	(15Z)-Tetracos-15-enoic acid	[3]
Synonyms	cis-15-Tetracosenoic acid, Selacholeic acid	[3][4]
CAS Number	506-37-6	[4]
Molecular Formula	C24H46O2	[4][5]
Molecular Weight	366.62 g/mol	[4][5]
Appearance	Solid	[5][6]
Melting Point	42-43 °C	[7]
Purity	>99% (commercially available)	[4][5][6]
Storage Conditions	Freezer	[4][5]

Biological Significance and Signaling Pathways

While direct studies on **15(Z)-Tetracosenol** are limited, its biological role is inferred from its corresponding carboxylic acid, nervonic acid. Nervonic acid is a crucial component of sphingolipids in the myelin sheath of nerve fibers, particularly in the brain's white matter.[8] It plays a significant role in the growth, maintenance, and repair of nerve cells.[9]

Role in Myelination

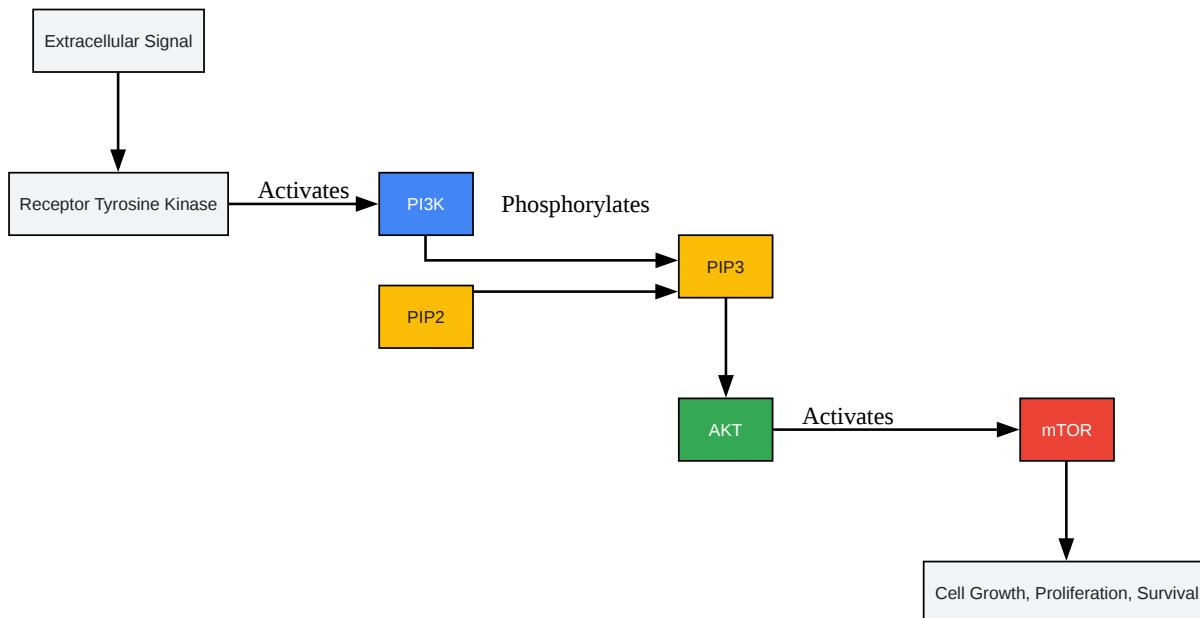
The myelin sheath is a lipid-rich layer that insulates nerve axons, enabling rapid and efficient nerve impulse transmission.[10] Nervonic acid is essential for the structural integrity of myelin. [11] Deficiencies in nervonic acid have been linked to demyelinating diseases.

Signaling Pathways

Nervonic acid has been shown to modulate key signaling pathways involved in cell growth, survival, and inflammation.

- PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell proliferation, growth, and survival. Studies on nervonic acid in the context of neurological disorders have shown

that it can activate the PI3K/AKT/mTOR signaling pathway, which is crucial for promoting nerve cell survival and repair.[6][12]



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PI3K/AKT/mTOR Signaling Pathway

- **Anti-Inflammatory Pathways:** Nervonic acid exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β . [6] This is particularly relevant in the context of neuroinflammation, a common feature of many neurodegenerative diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, analysis, and biological evaluation of **15(Z)-Tetracosanol**.

Synthesis of 15(Z)-Tetracosenol

A common method for the synthesis of long-chain unsaturated alcohols involves the Wittig reaction to create the carbon-carbon double bond, followed by reduction of a corresponding ester.

Protocol 1: Synthesis via Wittig Reaction and Reduction

- **Phosphonium Salt Formation (SN₂ Reaction):**
 - React triphenylphosphine with a suitable C9 alkyl halide (e.g., 1-bromononane) in an appropriate solvent like toluene.
 - Heat the mixture under reflux for 24-48 hours to form the phosphonium salt.
 - Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent like hexane and dry under vacuum.
- **Ylide Formation:**
 - Suspend the phosphonium salt in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
 - Cool the suspension to -78 °C.
 - Add a strong base, such as n-butyllithium (n-BuLi), dropwise until a characteristic color change (typically to deep red or orange) indicates the formation of the ylide.
- **Wittig Reaction:**
 - Dissolve a C15 aldehyde ester (e.g., methyl 15-oxopentadecanoate) in anhydrous THF.
 - Add the aldehyde solution dropwise to the ylide solution at -78 °C.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification of the Alkene Ester:
 - Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
- Reduction to the Alcohol:
 - Dissolve the purified methyl 15(Z)-tetracosenoate in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.
 - Cool the solution to 0 °C.
 - Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise.
 - Stir the reaction at room temperature for 2-4 hours.
 - Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
 - Filter the resulting precipitate and wash with the reaction solvent.
 - Concentrate the filtrate to yield **15(Z)-Tetracosenol**.
- Final Purification:
 - Further purify the alcohol by column chromatography on silica gel if necessary.



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Synthesis Workflow of **15(Z)-Tetracosenol**

Purification and Analysis

Protocol 2: Purification by Column Chromatography

- Column Preparation:
 - Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).
- Sample Loading:
 - Dissolve the crude **15(Z)-Tetracosanol** in a minimal amount of the non-polar solvent and load it onto the column.
- Elution:
 - Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., from 0% to 20% ethyl acetate).
- Fraction Collection and Analysis:
 - Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
 - Combine the pure fractions and evaporate the solvent to obtain purified **15(Z)-Tetracosanol**.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation (Derivatization):
 - To improve volatility and chromatographic performance, derivatize the alcohol to its trimethylsilyl (TMS) ether.
 - Dissolve a small amount of **15(Z)-Tetracosanol** in an anhydrous solvent (e.g., pyridine or dichloromethane).
 - Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
 - Heat the mixture at 60-70 °C for 30-60 minutes.

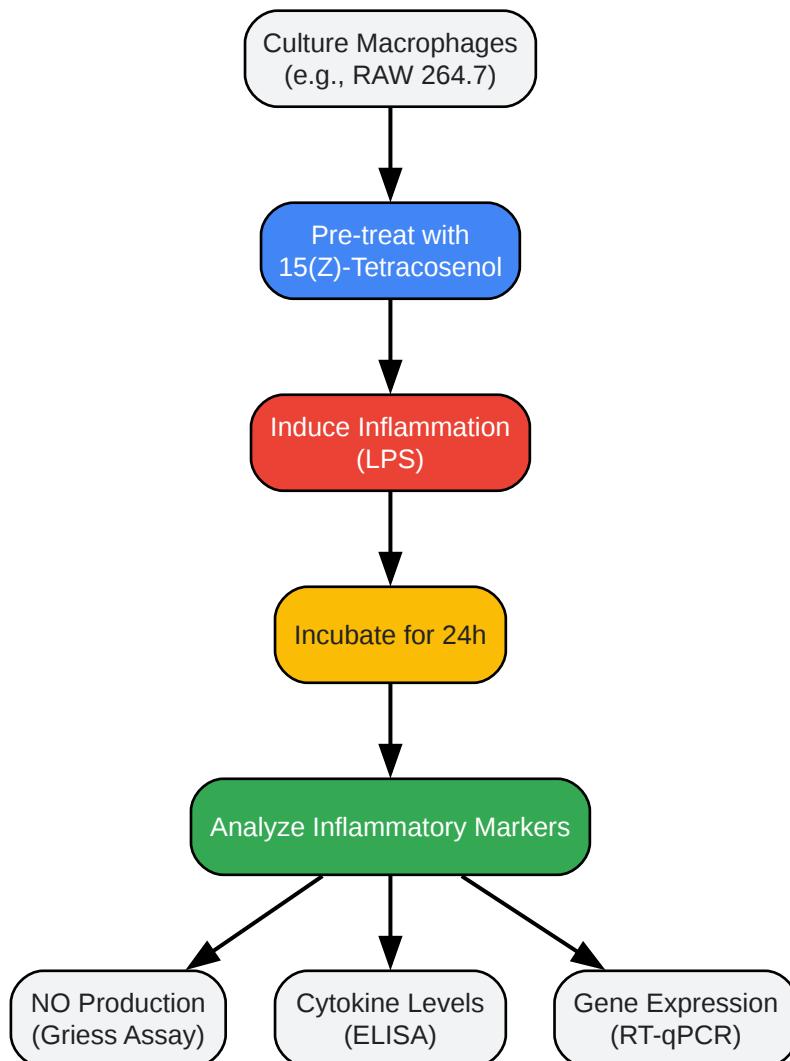
- GC-MS Analysis:
 - Injector: Split/splitless injector, operated in splitless mode.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 300 °C) and hold.
 - Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.
- Data Analysis:
 - Identify the TMS derivative of **15(Z)-Tetracosanol** based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion and fragmentation pattern.

In Vitro Biological Assays

Protocol 4: Assessment of Anti-Inflammatory Activity in Macrophages

- Cell Culture:
 - Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ atmosphere.
- Cell Treatment:
 - Seed the cells in 24-well plates and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **15(Z)-Tetracosanol** (dissolved in a suitable vehicle like DMSO, with a final DMSO concentration below 0.1%) for 1-2 hours.

- Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL). Include a vehicle control and an LPS-only control.
- Analysis of Inflammatory Markers (after 24 hours):
 - Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
 - Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using commercially available ELISA kits.
 - Gene Expression (RT-qPCR): Isolate total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).
- Data Analysis:
 - Normalize the results to the vehicle control and compare the effects of **15(Z)-Tetracosanol** treatment to the LPS-only control.



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